Cas no 2201467-06-1 (6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine)
![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine structure](https://www.kuujia.com/scimg/cas/2201467-06-1x500.png)
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine Chemical and Physical Properties
Names and Identifiers
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- 6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine
- 6-but-2-ynoxyimidazo[1,2-b]pyridazine
- 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine
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- Inchi: 1S/C10H9N3O/c1-2-3-8-14-10-5-4-9-11-6-7-13(9)12-10/h4-7H,8H2,1H3
- InChI Key: UONLXKICTXMJNM-UHFFFAOYSA-N
- SMILES: O(CC#CC)C1C=CC2=NC=CN2N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 255
- XLogP3: 1.3
- Topological Polar Surface Area: 39.4
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0625-2μmol |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6608-0625-100mg |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6608-0625-2mg |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6608-0625-4mg |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-0625-10μmol |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6608-0625-5μmol |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6608-0625-20μmol |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6608-0625-40mg |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6608-0625-10mg |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6608-0625-1mg |
6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine |
2201467-06-1 | 1mg |
$81.0 | 2023-09-07 |
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine Related Literature
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Yuan-Yuan Feng,Gui-Rong Zhang,Jun-Hong Ma,Gang Liu,Bo-Qing Xu Phys. Chem. Chem. Phys., 2011,13, 3863-3872
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine
Comprehensive Overview of 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine (CAS No. 2201467-06-1)
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine (CAS No. 2201467-06-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, often associated with bioactivity and therapeutic potential. This compound, featuring a but-2-yn-1-yloxy side chain, exhibits promising applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.
The growing interest in 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine aligns with the broader trend of exploring small-molecule modulators for precision medicine. Researchers are increasingly focusing on kinase inhibitors and GPCR-targeting compounds, where this molecule's structure offers versatility. Its alkynyl ether moiety enhances solubility and bioavailability, addressing a common challenge in drug development. Recent studies highlight its potential in neurodegenerative disease research, a hot topic in 2024 due to rising global health concerns.
From a synthetic chemistry perspective, CAS No. 2201467-06-1 represents an innovative approach to heterocyclic functionalization. The compound's stability under physiological conditions makes it suitable for high-throughput screening (HTS) platforms. Industry experts frequently search for "imidazo[1,2-b]pyridazine derivatives" and "alkynyl ether applications," reflecting its relevance in both academic and industrial settings. Its compatibility with click chemistry further expands its utility in bioconjugation and probe design.
Environmental and sustainability considerations are also driving interest in this compound. The but-2-yn-1-yloxy group offers opportunities for green chemistry adaptations, reducing synthetic steps compared to traditional methods. This aligns with the pharmaceutical industry's push toward atom-economical processes. Analytical techniques like LC-MS and NMR confirm its high purity, a critical factor for regulatory compliance in preclinical development.
In material science, 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine has shown potential as a photoactive material in organic electronics. Its conjugated system enables light absorption in the UV-visible range, making it a candidate for OLED applications. This multidisciplinary appeal—spanning pharmaceuticals, agrochemicals, and materials—positions it as a compound of enduring scientific value. Future research may explore its structure-activity relationships (SAR) to unlock further applications.
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